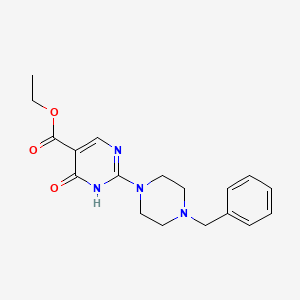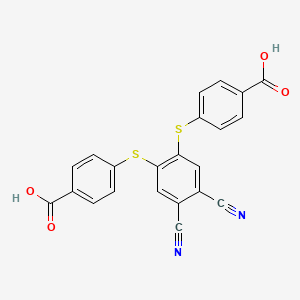![molecular formula C76H64N6O4S B14131217 N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate CAS No. 29243-26-3](/img/structure/B14131217.png)
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate is a complex organic compound with the molecular formula C76H64N6O4S It is known for its unique structure, which includes multiple aromatic rings and aniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-anilinophenyl with 3-methylphenylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or nitro groups can be introduced into the aromatic rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and reduced aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-anilinophenyl)maleimide
- 4-[bis(4-aminophenyl)methyl]phenol
Uniqueness
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate is unique due to its complex structure and the presence of multiple aniline groups This gives it distinct chemical and biological properties compared to similar compounds
Eigenschaften
CAS-Nummer |
29243-26-3 |
|---|---|
Molekularformel |
C76H64N6O4S |
Molekulargewicht |
1157.4 g/mol |
IUPAC-Name |
N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate |
InChI |
InChI=1S/2C38H32N3.H2O4S/c2*1-28-9-8-14-37(27-28)41-36-25-19-31(20-26-36)38(29-15-21-34(22-16-29)39-32-10-4-2-5-11-32)30-17-23-35(24-18-30)40-33-12-6-3-7-13-33;1-5(2,3)4/h2*2-27,39-41H,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
KAYDFEZJPMWJMG-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)[C+](C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6.CC1=CC(=CC=C1)NC2=CC=C(C=C2)[C+](C3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=C(C=C5)NC6=CC=CC=C6.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)










![methyl 2-[(3S,3aR,6aS)-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]benzoate](/img/structure/B14131202.png)


